Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine
Prepared by: Gemini, Senior Application Scientist
The imidazo[1,2-b]pyridazine ring system is a nitrogen-fused heterocyclic scaffold of significant interest in medicinal chemistry. It is recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands that interact with a wide range of biological targets.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition by proteins.
Derivatives of this scaffold have shown remarkable efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Notable examples include the successful kinase inhibitor Ponatinib and numerous potent inhibitors targeting Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), and the PI3K/mTOR signaling pathway.[3][4][5][6]
This guide focuses on a specific, synthetically valuable derivative: 7-Chloro-3-iodoimidazo[1,2-b]pyridazine . While detailed public data for this particular isomer is limited, its structure presents two distinct and orthogonally reactive sites—the C7-chloro and C3-iodo positions. This dual functionality makes it an exceptionally powerful building block for constructing complex molecular libraries for drug discovery. By analyzing the well-established chemistry of the imidazo[1,2-b]pyridazine core and its closely related isomers, this document will provide a comprehensive overview of the expected chemical properties, reactivity, and synthetic applications of this compound for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
Precise experimental data for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine is not widely published. However, based on its structure and data from related compounds, we can summarize its core properties.
| Property | Value | Source / Method |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₆H₃ClIN₃ | - |
| Molecular Weight | 279.46 g/mol | - |
| CAS Number | 1383481-13-7 | [7] |
| Appearance | Expected to be a solid at room temp. | Analog Analysis |
| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | Analog Analysis |
| Melting Point | Not reported; likely >150 °C | Estimation |
Synthesis and Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine stems from the differential reactivity of its two halogen atoms. The C-I bond is significantly more reactive in metal-catalyzed cross-coupling reactions than the C-Cl bond, while the C-Cl bond can be susceptible to nucleophilic aromatic substitution. This provides a strategic advantage for sequential, site-selective modifications.
Synthesis of the Core Scaffold
The imidazo[1,2-b]pyridazine core is typically constructed via a condensation reaction. While a specific protocol for the 7-chloro isomer is not detailed in the provided literature, a general and reliable pathway can be extrapolated from the synthesis of its isomers, such as the 6-chloro analogue.[8][9] The process involves the cyclization of a 3-amino-chloropyridazine with a two-carbon electrophile.
Caption: General synthetic workflow for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.
Causality Behind Experimental Choices:
-
Starting Material: 3-Amino-5-chloropyridazine is chosen to install the chlorine at the desired C7 position of the final product.
-
Cyclization: The condensation with an α-halo-aldehyde or ketone is a classic and efficient method for forming the five-membered imidazole ring.[8] The use of a mild base like sodium bicarbonate neutralizes the HBr or HCl generated during the reaction.
-
Iodination: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, making it ideal for this transformation, as demonstrated in the synthesis of the 6-chloro-3-iodo isomer.[10]
Orthogonal Reactivity and Functionalization
The presence of both chloro and iodo substituents allows for a powerful, two-directional synthetic strategy. This is a cornerstone of modern medicinal chemistry for generating molecular diversity.
-
C3-Position (Iodo): The C-I bond is the more labile of the two C-X bonds towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This makes it the preferred site for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[11] This allows for the selective introduction of aryl, heteroaryl, alkynyl, or amino groups at this position.
-
C7-Position (Chloro): The C-Cl bond is less reactive in standard cross-coupling conditions but can be activated using specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands).[12] More commonly, the chlorine atom on this electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) with strong nucleophiles like amines or alkoxides, often at elevated temperatures.[4][13]
This differential reactivity allows for a sequential functionalization strategy, which is invaluable for building structure-activity relationships (SAR).
Caption: Orthogonal functionalization pathways for the title compound.
Applications in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies. The 7-chloro-3-iodo derivative is an ideal starting point for exploring the chemical space around this privileged core. The C3 position often points towards the solvent-exposed region of an ATP-binding pocket, while the C7 position can be modified to improve physicochemical properties or explore deeper pockets.
| Drug Candidate / Series | Therapeutic Target(s) | Key Structural Features / Application | Reference(s) |
| Ponatinib (analogue scaffold) | Multi-kinase | A successful FDA-approved drug, validating the scaffold's utility. | [1][2] |
| BTK Inhibitors | BTK | Covalent inhibitors for B-cell malignancies. | [3][6] |
| Tyk2 JH2 Inhibitors | Tyk2 (Pseudokinase) | Selective inhibitors for autoimmune diseases. | [4][14] |
| TAK1 Inhibitors | TAK1 | Potent agents against multiple myeloma. | [13] |
| PI3K/mTOR Dual Inhibitors | PI3K / mTOR | Anticancer agents targeting a critical signaling pathway. | [5] |
| β-Amyloid Plaque Imaging Agents | Aβ Plaques | Development of diagnostics for Alzheimer's disease. | [8] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a standard, self-validating procedure for the selective functionalization at the C3-iodo position, a crucial first step in a library synthesis campaign.
Objective: To synthesize 7-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine via a selective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Chloro-3-iodoimidazo[1,2-b]pyridazine (1 eq) and 4-methoxyphenylboronic acid (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent Addition: Add a 3:1 mixture of Toluene:Dioxane to the flask to dissolve the reagents. The solution should be stirred to ensure homogeneity.
-
Base Addition: Add the 2M aqueous Na₂CO₃ solution (3.0 eq). The reaction will become a biphasic mixture.
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield the pure 7-Chloro-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.
Trustworthiness: This protocol is self-validating through the use of an inert atmosphere to protect the catalyst, stoichiometric control of reagents, and standard workup and purification procedures that are universally accepted for this class of reaction.
Conclusion
7-Chloro-3-iodoimidazo[1,2-b]pyridazine represents a highly valuable, yet under-documented, chemical intermediate for drug discovery and chemical biology. Its true power lies not in its intrinsic biological activity but in its capacity as a versatile platform for building complex molecules. The orthogonal reactivity of its C3-iodo and C7-chloro positions provides chemists with a reliable and strategic blueprint for library synthesis. By leveraging the well-understood chemistry of the imidazo[1,2-b]pyridazine scaffold, researchers can confidently employ this compound to accelerate the discovery of novel therapeutics.
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Europe PMC. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Connected Papers. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Publications. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Center for Biotechnology Information. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals. Qemistry. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-b]pyridazine, 7-chloro-3-iodo- [mail.sobekbio.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

